8-Hydroxy-2-azaspiro[4.5]decan-3-one - 1934549-07-1

8-Hydroxy-2-azaspiro[4.5]decan-3-one

Catalog Number: EVT-1738058
CAS Number: 1934549-07-1
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided literature predominantly focuses on derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, a class of spirocyclic compounds featuring a thiazolidine ring fused to a cyclohexane ring via a spiro carbon atom. This class exhibits interesting biological activities, particularly antiviral and antimicrobial properties. Various substituents are often incorporated at different positions of the spirocyclic scaffold to modulate activity and explore structure-activity relationships. [, , , , , , , , ]

Synthesis Analysis
  • Cyclocondensation reactions: These reactions typically involve a cyclohexanone derivative, a primary amine, and a sulfur-containing reagent like thioglycolic acid or its esters. [, , , , ]
  • Knoevenagel condensation: This reaction is employed to introduce arylidene substituents at the C-2 position of the thiazolidine ring. []
  • Gold Carbene Chemistry: Gold carbene species generated from ynamides have been utilized for the dearomative spirocyclization of phenols, leading to 2-azaspiro[4.5]decan-3-ones. []
  • Multicomponent reactions: Efficient one-pot synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides has been achieved using a three-component cyclocondensation. []
Molecular Structure Analysis
  • Conformation: The thiazolidine ring often adopts an envelope or twist conformation, while the cyclohexane ring typically maintains a chair conformation. [, , , , , ]
  • Hydrogen Bonding: Intermolecular hydrogen bonding, particularly O–H⋯N and C–H⋯O interactions, plays a significant role in the crystal packing of these compounds. [, , , , ]
Chemical Reactions Analysis
  • Alkylation: Introduction of various alkyl or arylalkyl groups at the nitrogen atom of the thiazolidine ring. [, ]
  • Ring opening reactions: Cleavage of the thiazolidine ring to generate acyclic compounds. []
Mechanism of Action
  • Anti-influenza activity: Certain derivatives exhibit activity against influenza viruses, potentially by inhibiting the viral hemagglutinin-mediated fusion process. [, , ]
  • Antibacterial and Antitubercular activity: The mechanism of action against bacteria and Mycobacterium tuberculosis is not well defined but may involve inhibition of essential bacterial enzymes or processes. [, , ]
Applications
  • Medicinal chemistry: These compounds show promise as antiviral, antibacterial, and antitubercular agents, with ongoing research focused on optimizing their potency, selectivity, and pharmacological properties. [, , , , , ]
  • Drug design: Spirocyclic scaffolds, including the 1-thia-4-azaspiro[4.5]decane system, are increasingly recognized as valuable building blocks for designing novel drug candidates due to their structural diversity and potential to interact with diverse biological targets. [, , , , , , ]
  • Material science: Spirocyclic compounds, including certain 1-oxa-8-azaspiro[4.5]decane derivatives, have been explored for their potential applications in materials science, particularly for their dielectric switching properties and second-harmonic generation responses. []

rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one [, ]

Compound Description: This compound features a thiazole ring instead of the lactam found in 8-Hydroxy-2-azaspiro[4.5]decan-3-one. It also possesses additional substituents: two methyl groups at the 2 and 8 positions, and a morpholinoethyl group at the 4 position. This compound exhibits chirality due to the stereogenic center in the thiazole ring, but it exists as a racemate in its crystalline form [].

-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one []

Compound Description: Similar to the previous compound, this structure features a thiazole ring in place of the lactam in 8-Hydroxy-2-azaspiro[4.5]decan-3-one. It possesses an ethyl group at the 8 position, a methyl group at the 2 position, and a morpholinoethyl group at the 4 position [].

-(1-(Substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one []

Compound Description: This series of compounds introduces a naphtho[1,2-e][1,3]oxazine moiety connected to the nitrogen at the 4-position of the 1-thia-4-azaspiro[4.5]decane-3-one core. Various substitutions are present on the phenyl ring attached to the oxazine group. These compounds displayed moderate to good antimicrobial activity against specific bacterial strains [].

-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones []

Compound Description: This series of compounds incorporates an arylidene group at the 2-position of the 1-thia-4-azaspiro[4.5]decane-3-one core. These compounds were synthesized via microwave-assisted Knoevenagel reaction and exhibited promising antibacterial and antitubercular activity in vitro [].

-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one []

Compound Description: This compound incorporates a methyl group at the 8-position and a morpholinoethyl group at the 4-position of the 1-thia-4-azaspiro[4.5]decane-3-one core. The thiazole ring in this molecule adopts a twisted conformation [].

-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one []

Compound Description: This compound features a pyrimidine ring directly attached to the nitrogen at the 4-position of the 1-thia-4-azaspiro[4.5]decane-3-one core [].

-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one []

Compound Description: This compound features a benzyl group at the 4-position and a phenyl group at the 8-position of the 1-thia-4-azaspiro[4.5]decane-3-one core [].

-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one []

Compound Description: This complex molecule, identified as PB17-026-01, acts as a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2 []. It incorporates the 8-azaspiro[4.5]decane core but with significant modifications, including an oxazepine ring fused to the piperidine moiety.

-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) []

Compound Description: This compound, designated as IACS-15414, is a potent and orally bioavailable inhibitor of SHP2 []. It shares the 8-azaspiro[4.5]decane core with the previous compound but incorporates a dihydropyrimidine ring system instead of the pyrrolo[2,1-f][1,2,4]triazine moiety.

-Cycloalkylidene-4-(1-naphthyl)-1-thia-4-azaspiro[4.4]nonan-3-ones and 2-Cycloalkylidene-4-(1-naphthyl)-1-thia-4-azaspiro[4.5]-decan-3-ones []

Compound Description: These two series of compounds highlight the modification of the spirocyclic system itself. The first series contains a spiro[4.4]nonane core, while the second features the spiro[4.5]decane core found in 8-Hydroxy-2-azaspiro[4.5]decan-3-one. Both series incorporate a cycloalkylidene group at the 2-position and a 1-naphthyl group at the 4-position of the 1-thia-4-azaspiro[4.4]nonane-3-one or 1-thia-4-azaspiro[4.5]decane-3-one core, respectively [].

-Oxa-1-azaspiro[4.5]decan-3-ones []

Compound Description: This series of compounds features a spirocyclic system where the lactam nitrogen in 8-Hydroxy-2-azaspiro[4.5]decan-3-one is replaced with an oxygen atom, forming an oxazolidinone ring [].

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide Derivatives []

Compound Description: These derivatives feature a pyridine-3-carboxamide moiety attached to the nitrogen at the 4-position of the 1-thia-4-azaspiro[4.5]decan-3-one core. This series showed promising activity against influenza A/H3N2 virus and weak antitubercular activity [].

(R)- and (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin Analogs with a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)-butyl Group []

Compound Description: This series of compounds focuses on analogs of the 5-HT1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin [(S)-1,(S)-UH301], where one of the N-propyl groups is replaced with a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)-butyl group. These modifications led to compounds with varying degrees of intrinsic activity at 5-HT1A receptors, ranging from full agonists to antagonists [].

(4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352) []

Compound Description: CM-352 is a potent preclinical candidate for preventing and treating hemorrhage []. This molecule features a complex structure incorporating the 8-azaspiro[4.5]decane core linked to a sulfonylphenoxy-N-methylbenzamide moiety.

-Hydroxy-2-(di-n-propylamino)tetralin HBr (8-OH-DPAT) []

Compound Description: 8-OH-DPAT is a selective 5-HT1A receptor agonist that induces spontaneous tail-flicks (STFs) in rats, a behavioral response used to study 5-HT1A receptor activity [].

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides []

Compound Description: This series focuses on carboxamide derivatives of the 1-thia-4-azaspiro[4.5]decane-3-one core. These compounds were synthesized via a one-pot three-component cyclocondensation and were evaluated for their ability to inhibit influenza virus fusion [].

(8RS, 5SR, 7SR)-7-Benzoyl-8-hydroxy-8-phenylspiro[4.5]decan-1-one []

Compound Description: This compound shares the spiro[4.5]decane core with 8-Hydroxy-2-azaspiro[4.5]decan-3-one, although it lacks the lactam ring. It features a benzoyl and a phenyl group attached to the carbon atom at the spiro center, and a hydroxyl group at the 8-position [].

-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide []

Compound Description: This complex molecule combines several heterocyclic systems with the 1-thia-4-azaspiro[4.5]decan-3-one core. It features a 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole moiety linked through an acetamide bridge to the nitrogen at the 4-position. Additionally, a 4-hydroxyphenyl group is present at the 8-position of the spirocycle [].

(6S,7S,8S)-7-Butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one and its (6R) Isomer [, ]

Compound Description: These compounds, while containing a larger spiro[5.5]undecane framework, share the core azaspirocyclic structure with 8-Hydroxy-2-azaspiro[4.5]decan-3-one. They feature a butyl group at the 7-position and a hydroxyl group at the 8-position of the 1-azaspiro[5.5]undecan-2-one core. The (6S,7S,8S) isomer serves as a key intermediate in synthesizing the alkaloid perhydrohistrionicotoxin [, ].

-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones and 1-Oxa-8-heteraspiro[4.5]decan-2-ones []

Compound Description: This series of compounds explores modifications on the 1-oxa-8-heteraspiro[4.5]decan-2-one core, where the "heteroatom" can vary. These compounds were synthesized via a multi-step process involving diethyl malonate and formaldehyde, highlighting a novel method for their preparation [].

-tert-Butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one Esters []

Compound Description: These compounds are esters derived from 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. They were synthesized to determine the absolute configuration of the parent compound using NMR spectroscopy and NOESY correlations [].

-Hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one and Its (±)-3-Methyl Homologue []

Compound Description: These compounds introduce an additional nitrogen atom into the six-membered ring of the spirocycle, forming a 1,4,8-triazaspiro[4.5]decane core. They are highlighted for their potential as adjuvants in leukemia chemotherapy, enhancing the sensitivity of leukemia cells to anticancer drugs [].

-(Biphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one and (5s, 8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one [, , ]

Compound Description: These compounds represent a series of substituted 1-azaspiro[4.5]decane derivatives, sharing the core structure with 8-Hydroxy-2-azaspiro[4.5]decan-3-one. They are characterized by the presence of a biphenyl group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position. The second compound further incorporates chlorine, fluorine, and methyl substituents on the biphenyl moiety. These compounds show potential for therapeutic applications, particularly in treating tumor diseases [, , ].

Spiropyrano[2,3-d]thiazol[4]ium Perchlorate Derivatives []

Compound Description: This series of compounds incorporates a pyrylium ring fused to the thiazole moiety of the 1-thia-4-azaspiro[4.4]nonane-3-one or 1-thia-4-azaspiro[4.5]decane-3-one core. These compounds were synthesized through a multistep process involving chalcones and perchloric acid, and they were evaluated for their antimicrobial activity [].

,4-Dithiaspiro[4.5]decane and 1,4-Dithiaspiro[4.4]nonane Derivatives []

Compound Description: These compounds are derived from D-quinic acid and feature either a 1,4-dithiaspiro[4.5]decane or a 1,4-dithiaspiro[4.4]nonane core. These structures highlight the use of dithiolane protecting groups in organic synthesis and their subsequent removal to yield cyclopentenone derivatives [].

-Oxa-3,8-diazaspiro[4.5]decan-2-ones []

Compound Description: This series of compounds introduces an additional nitrogen atom into the five-membered ring of the spirocycle, forming a 1-oxa-3,8-diazaspiro[4.5]decane core. These compounds were investigated for their antihypertensive activity in spontaneous hypertensive rats. Substitutions at the 4 and 8 positions were explored, with the 4-ethyl-8-[2-(3-indolyl)ethyl] derivative exhibiting notable activity [].

-Aminoacetylthiazolidine-4-carboxylate Esters and 1-Thia-4-azaspiro[4.5]decane-3-carboxylate Derivatives []

Compound Description: This study investigates the synthesis and stereochemical properties of 3-aminoacetylthiazolidine-4-carboxylate esters and their corresponding 1-thia-4-azaspiro[4.5]decane-3-carboxylate derivatives []. The research focuses on the stereoselectivity of N-acylation reactions and the conformational analysis of the resulting amides.

-Butyl-8-azaspiro[5,4]decane-7,9-dione and N-Phthalimidobutyl Derivatives of 1,2,3,4-Tetrahydroisoquinoline (THIQ) []

Compound Description: This research focuses on two series of compounds: 2-butyl-8-azaspiro[5,4]decane-7,9-dione and N-phthalimidobutyl derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ). These compounds were synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. The study explores the structure-activity relationships within these series, examining the impact of substituent variations on receptor binding and functional properties [].

-Oxa-8-azaspiro[4.5]decanes []

Compound Description: This research focuses on the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decanes as potential M1 muscarinic agonists for treating dementia associated with Alzheimer's disease []. These compounds were designed based on the structure of muscarone and were assessed for their affinity towards M1 and M2 muscarinic receptors, as well as their in vivo muscarinic activities. The study revealed that several compounds exhibited preferential affinity for M1 receptors and potent antiamnesic activity with reduced cholinergic side effects compared to the reference compound RS86.

-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one []

Compound Description: This compound, incorporating a 1,3,8-triazaspiro[4.5]decane core, was designed as a potential dopamine D2 receptor radioligand for SPECT imaging []. It exhibits high affinity for the dopamine D2 receptor with good selectivity over serotonin 5HT2 receptors.

-Oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones []

Compound Description: This series of compounds arises from the reaction of allomaltol-containing hydrazides with 1,1'-carbonyldiimidazole (CDI) []. These intermediates subsequently transform into 3-acetyltetronic acids bearing a pyrrolidin-2-one moiety.

(1R,3S,6S,7S,8S*)-3-Hydroxy-6,8-dimethyltricyclo[5.3.1.03,8]undecan-2-one []

Compound Description: This compound, synthesized from the commercial odorant Cyclal C, represents a novel patchoulol derivative []. While structurally distinct from 8-Hydroxy-2-azaspiro[4.5]decan-3-one, it showcases the diversity of spirocyclic frameworks and their potential applications in various fields, including fragrance chemistry.

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) []

Compound Description: Ro 64-6198 is a potent and selective agonist of the opioid receptor like-1 (ORL-1) receptor []. It incorporates a 1,3,8-triazaspiro[4.5]decane core with a complex substituent at the 8-position.

-Halo-1-azaspiro[4.5]deca-3,6,9-trien-2-ones []

Compound Description: This series of compounds is generated via electrophilic ipso-halocyclization of N-phenyl-N-triflylpropiolamides []. These compounds feature a cyclohexadiene ring fused to the 1-azaspiro[4.5]decan-2-one core and a halogen atom at the 8-position.

,8-Diazaspiro(4.5)decan-2-one Derivatives []

Compound Description: This series focuses on derivatives of the 1,8-diazaspiro(4.5)decan-2-one core, featuring various substituents at the 8-position, including a complex piperidine-pyrimidine moiety. These compounds exhibit inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), making them promising candidates for anticancer therapy [].

-Hydroxy-5-azaspiro[4.5]decan []

Compound Description: This compound, abbreviated as HASD, features a 5-azaspiro[4.5]decane core with a hydroxyl group at the 7-position. It forms noncentrosymmetric hybrid materials with cadmium thiocyanate, exhibiting switchable second-harmonic generation (SHG) and dielectric properties [].

,4,8-Triazaspiro[4.5]decan-4-one Derivatives []

Compound Description: This broad class of compounds features a 1,3,8-triazaspiro[4.5]decane core with various substituents at positions 1, 3, and 8. These compounds have been investigated for their potential as neurokinin receptor antagonists [].

Properties

CAS Number

1934549-07-1

Product Name

8-Hydroxy-2-azaspiro[4.5]decan-3-one

IUPAC Name

8-hydroxy-2-azaspiro[4.5]decan-3-one

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)

InChI Key

APZMVAWCIZUQOM-UHFFFAOYSA-N

SMILES

C1CC2(CCC1O)CC(=O)NC2

Canonical SMILES

C1CC2(CCC1O)CC(=O)NC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.